molecular formula C6H9N3O2S B13546627 Methyl 2-amino-3-(1,2,5-thiadiazol-3-yl)propanoate

Methyl 2-amino-3-(1,2,5-thiadiazol-3-yl)propanoate

Katalognummer: B13546627
Molekulargewicht: 187.22 g/mol
InChI-Schlüssel: ZZMMBBDNVROFAG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 2-amino-3-(1,2,5-thiadiazol-3-yl)propanoate is a heterocyclic compound containing a thiadiazole ring Thiadiazoles are known for their diverse biological activities and are widely studied in medicinal chemistry

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-amino-3-(1,2,5-thiadiazol-3-yl)propanoate typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the reaction of 2-cyano-2-(methoxyimino)acetamide with phosphoryl chloride in toluene . The mixture is stirred until complete dissolution, leading to the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product.

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 2-amino-3-(1,2,5-thiadiazol-3-yl)propanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the thiadiazole ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or potassium permanganate.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenated compounds or nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.

Wissenschaftliche Forschungsanwendungen

Methyl 2-amino-3-(1,2,5-thiadiazol-3-yl)propanoate has several scientific research applications:

Wirkmechanismus

The mechanism of action of methyl 2-amino-3-(1,2,5-thiadiazol-3-yl)propanoate involves its interaction with specific molecular targets and pathways. The thiadiazole ring allows the compound to cross cellular membranes and interact with biological targets, leading to its biological activities . The exact molecular targets and pathways depend on the specific application and biological system being studied.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Methyl 2-amino-3-(1,2,5-thiadiazol-3-yl)propanoate is unique due to its specific structure, which combines the thiadiazole ring with a propanoate moiety. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various scientific research applications.

Eigenschaften

Molekularformel

C6H9N3O2S

Molekulargewicht

187.22 g/mol

IUPAC-Name

methyl 2-amino-3-(1,2,5-thiadiazol-3-yl)propanoate

InChI

InChI=1S/C6H9N3O2S/c1-11-6(10)5(7)2-4-3-8-12-9-4/h3,5H,2,7H2,1H3

InChI-Schlüssel

ZZMMBBDNVROFAG-UHFFFAOYSA-N

Kanonische SMILES

COC(=O)C(CC1=NSN=C1)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.